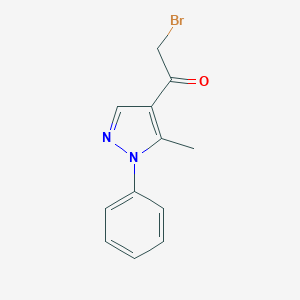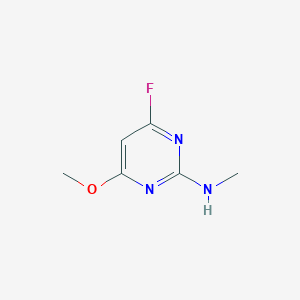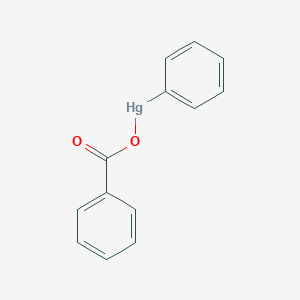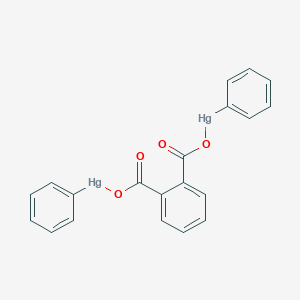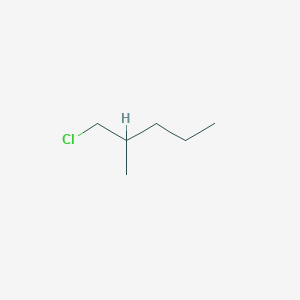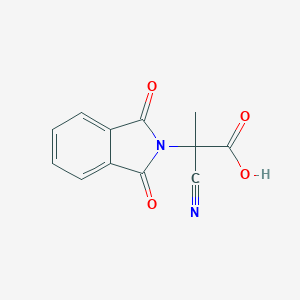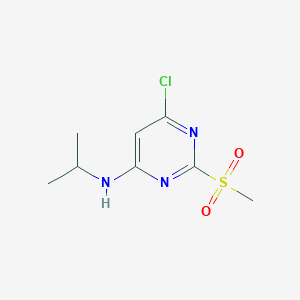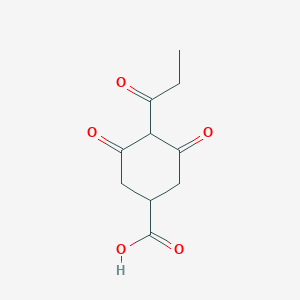
Prohexadione
Overview
Description
Prohexadione is a plant growth regulator primarily used to inhibit excessive vegetative growth in various crops. It is a cyclohexane carboxylic acid derivative that functions by blocking the biosynthesis of gibberellins, which are plant hormones responsible for promoting cell elongation and growth . This compound is particularly effective in controlling the growth of fruit trees, cereals, and other crops, thereby improving their yield and quality .
Mechanism of Action
Target of Action
Prohexadione primarily targets distinct dioxygenases involved in gibberellin biosynthesis . These enzymes require 2-oxoglutaric acid as a co-substrate . This compound acts as a structural mimic of 2-oxoglutaric acid, thereby blocking these dioxygenases . In addition, it inhibits flavanone 3-hydroxylase, which is involved in flavonoid metabolism .
Mode of Action
This compound interacts with its targets by structurally mimicking 2-oxoglutaric acid . This results in the blocking of certain dioxygenases, such as GA 20 3ß-hydroxylase, which are involved in gibberellin biosynthesis . As a result, less growth-active gibberellins are formed, and treated plants remain compact . In the case of flavonoid metabolism, this compound causes considerable changes in the formation of flavonoids and their phenolic precursors by inhibiting flavanone 3-hydroxylase .
Biochemical Pathways
This compound affects the gibberellin biosynthesis pathway by blocking the action of certain dioxygenases . This leads to a decrease in the formation of growth-active gibberellins . It also impacts the flavonoid metabolism pathway by inhibiting flavanone 3-hydroxylase . This results in changes in the formation of flavonoids and their phenolic precursors .
Pharmacokinetics
This compound is absorbed by the plant foliage, and uptake is generally complete within 8 hours following application . Translocation within the plant is predominantly by acropetal movement, while basipetal movement is limited .
Result of Action
The action of this compound leads to a decrease in cell elongation and reduced vegetative growth . It also triggers pathogen resistance by inducing the formation of 3-deoxyflavonoids, in particular luteoforol, with phytoalexin-like properties . This mechanism may explain the lowered incidence of insect pests . Furthermore, treatments with this compound lead to reduced ethylene formation . This, together with elevated availability of assimilates that are no longer needed for shoot growth, explains increases in fruit set .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, vegetative vigor, which is influenced by factors such as fruit load, location, variety, rootstock, age, pruning, and training system, can affect the rate of this compound needed for effective vegetative control . Earlier applications at 2 to 5 inches of new shoot growth have provided more effective control of vegetative growth than later applications . Due to its short-term effect and lack of persistence, this compound can be a flexible tool in developing user-specific growth management strategies .
Biochemical Analysis
Biochemical Properties
Prohexadione interacts with several enzymes and proteins in plants. It inhibits the synthesis of gibberellins, a group of plant hormones, thereby reducing plant internode length . This compound also modulates the expression of antioxidant enzyme-related genes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) . These interactions help regulate plant growth and development.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the antioxidant system under stress conditions, significantly elevating SOD, POD, and CAT activities . It also improves the osmoregulatory balance, significantly increases soluble protein and proline contents, and maintains lower Na+/K+ levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late stages of gibberellin biosynthesis in plants, leading to reduced plant height and internode length . It also activates the antioxidant system under stress conditions, suppressing the increase in malondialdehyde content and the production rate of superoxide anion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in a study on rice seedlings, the impacts of this compound were evaluated on the 4th, 7th, 10th, and 13th days after NaCl stress . This compound was found to maintain the growth and development of rice seedlings under NaCl stress by inducing an increase in osmoregulation and antioxidant levels, reducing the degree of membrane damage, and regulating the selective uptake of ions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the synthesis of gibberellins, impacting the gibberellin metabolic pathway . It also influences the antioxidant system, affecting the metabolic pathways of various antioxidant enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that helps maintain ionic balance. For instance, this compound treatments have been shown to significantly increase the K+ and Ca2+ contents in rice seedlings under NaCl stress, thereby maintaining ionic balance .
Subcellular Localization
Given its role in inhibiting gibberellin synthesis and activating antioxidant systems, it is likely that this compound operates in the cytoplasm where these biochemical processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prohexadione is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxylic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters to optimize the yield and minimize impurities. The final product is then purified through crystallization or other separation techniques to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: Prohexadione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy as a plant growth regulator .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: Substitution reactions typically involve the replacement of functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Prohexadione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Daminozide: Inhibits gibberellin biosynthesis and is used to control plant growth.
Uniconazole: Another plant growth regulator that inhibits gibberellin biosynthesis and is used in various agricultural applications.
Prohexadione stands out due to its multifaceted mode of action and its ability to improve plant resilience under adverse conditions .
Properties
IUPAC Name |
3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCOQPHDYUOJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043966 | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-35-0 | |
| Record name | Prohexadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prohexadione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROHEXADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


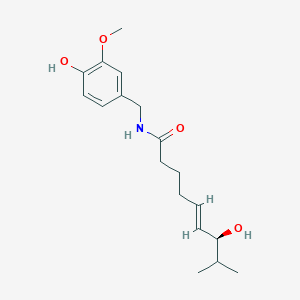
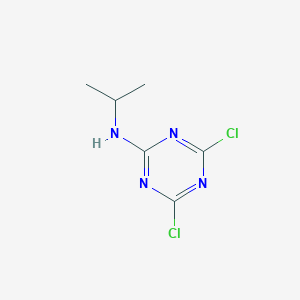
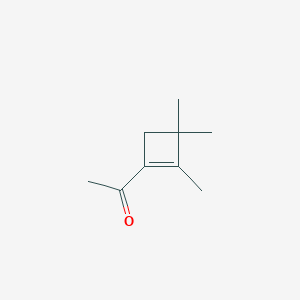
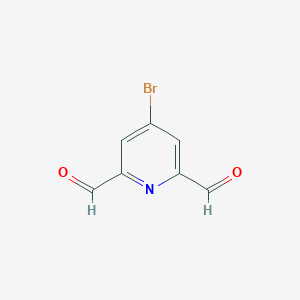
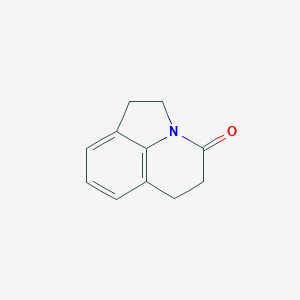
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)

